molecular formula C17H28O B3427114 (8Z,11Z,14Z)-Heptadecatrienal CAS No. 56797-44-5

(8Z,11Z,14Z)-Heptadecatrienal

Cat. No.: B3427114
CAS No.: 56797-44-5
M. Wt: 248.4 g/mol
InChI Key: NIPNNUONNZABRE-PDBXOOCHSA-N
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Description

(8Z,11Z,14Z)-Heptadecatrienal is a polyunsaturated fatty aldehyde with the molecular formula C₁₇H₂₈O It is characterized by three double bonds located at positions 8, 11, and 14 in the carbon chain, all in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z,11Z,14Z)-Heptadecatrienal typically involves the use of Grignard coupling, catalytic hydrogenation, and oxidation reactions. One common method includes:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(8Z,11Z,14Z)-Heptadecatrienal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to a primary alcohol.

    Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of light or a catalyst.

Major Products

    Oxidation: (8Z,11Z,14Z)-Heptadecatrienoic acid.

    Reduction: (8Z,11Z,14Z)-Heptadecatrienol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(8Z,11Z,14Z)-Heptadecatrienal has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in biological systems, particularly in lipid metabolism.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8Z,11Z,14Z)-Heptadecatrienal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and cellular processes. Its polyunsaturated nature allows it to participate in lipid signaling pathways, influencing inflammation and other biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8Z,11Z,14Z)-Heptadecatrienal is unique due to its specific arrangement of double bonds and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(8Z,11Z,14Z)-heptadeca-8,11,14-trienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10,17H,2,5,8,11-16H2,1H3/b4-3-,7-6-,10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPNNUONNZABRE-PDBXOOCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288694
Record name (8Z,11Z,14Z)-8,11,14-Heptadecatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56797-44-5
Record name (8Z,11Z,14Z)-8,11,14-Heptadecatrienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56797-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8Z,11Z,14Z)-8,11,14-Heptadecatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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